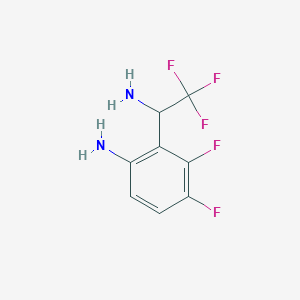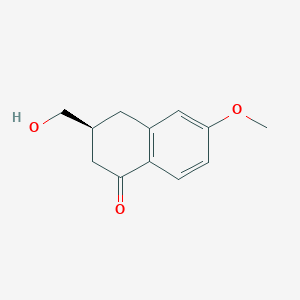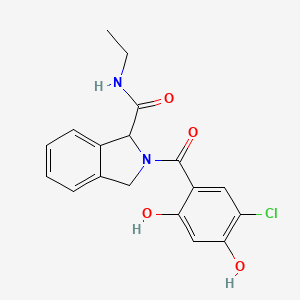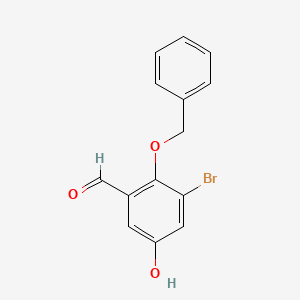
2-(1-Amino-2,2,2-trifluoro-ethyl)-3,4-difluoro-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-2,2,2-trifluoro-ethyl)-3,4-difluoro-phenylamine is a fluorinated aromatic amine. The presence of trifluoromethyl and difluoro groups in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2,2,2-trifluoro-ethyl)-3,4-difluoro-phenylamine typically involves the reaction of 3,4-difluoroaniline with a trifluoromethylating agent under controlled conditions. One common method involves the use of trifluoroacetaldehyde and a suitable reducing agent to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2,2,2-trifluoro-ethyl)-3,4-difluoro-phenylamine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary or secondary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(1-Amino-2,2,2-trifluoro-ethyl)-3,4-difluoro-phenylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2,2,2-trifluoro-ethyl)-3,4-difluoro-phenylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Amino-2,2,2-trifluoroethyl)-5-bromophenol
- 2-(1-Amino-2,2,2-trifluoroethyl)-benzonitrile
Uniqueness
2-(1-Amino-2,2,2-trifluoro-ethyl)-3,4-difluoro-phenylamine is unique due to the presence of both trifluoromethyl and difluoro groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
886370-51-0 |
|---|---|
Molecular Formula |
C8H7F5N2 |
Molecular Weight |
226.15 g/mol |
IUPAC Name |
2-(1-amino-2,2,2-trifluoroethyl)-3,4-difluoroaniline |
InChI |
InChI=1S/C8H7F5N2/c9-3-1-2-4(14)5(6(3)10)7(15)8(11,12)13/h1-2,7H,14-15H2 |
InChI Key |
YXTYJUWWNHLOTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(C(F)(F)F)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid](/img/structure/B12610458.png)



propanedinitrile](/img/structure/B12610485.png)
![Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate](/img/structure/B12610488.png)

propanedinitrile](/img/structure/B12610496.png)



![5-bromo-2-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B12610521.png)

![4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene](/img/structure/B12610528.png)
